methyl 2-{2-[(2-ethylphenyl)amino]-2-oxoethyl}-4-phenyl-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide
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Overview
Description
The compound is a derivative of 1,2,4-benzothiadiazine-1,1-dioxide . The 1,2,4-benzothiadiazine-1,1-dioxide ring is a novel scaffold that has been the subject of various pharmacological studies . It has been associated with a range of biological activities, including antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer, KATP channel activators, and AMPA receptor modulators .
Scientific Research Applications
Synthesis Techniques
- A study detailed the synthesis and molecular structure of a related compound, emphasizing the transesterification process and the molecular structure analysis through PMR spectroscopy and X-ray crystal structure analysis (Ukrainets et al., 2017).
- Another research focused on the multicomponent synthesis of 2-amino-3-R-4-aryl-6-ethyl-4,6-dihydropyrano[3,2-c][2,1]benzothiazine 5,5-dioxides, revealing new insights into the reaction mechanisms and product selectivity (Lega et al., 2016).
Molecular Structure and Reactions
- The formation of stable triethylammonium salts from the compound's derivatives during synthesis was discovered, showcasing a reversible process that contributes to the diversity of synthetic pathways available for these molecules (Lega et al., 2016).
- Studies have also explored the synthesis and reactions of similar benzothiazine derivatives under various conditions, providing insights into the chemical behavior and potential applications of these compounds (Abdalha et al., 2011).
Potential Applications
- Certain derivatives have been investigated for their antimicrobial and anti-inflammatory activities, suggesting possible applications in medical and pharmaceutical fields (Narayana et al., 2006).
- The potential for these compounds to serve as precursors for further chemical synthesis has been highlighted, with applications ranging from the development of new pharmaceutical agents to materials science (Vidal et al., 2006).
Mechanism of Action
Mode of Action
The compound’s interaction with its targets and the resulting changes are areas of ongoing research .
Biochemical Pathways
The compound’s effects on downstream pathways are subject to further investigation .
Pharmacokinetics
These properties, which impact the bioavailability of the compound, are critical areas for future research .
Properties
IUPAC Name |
methyl 2-[2-(2-ethylanilino)-2-oxoethyl]-1,1-dioxo-4-phenyl-1λ6,2-benzothiazine-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2O5S/c1-3-18-11-7-9-15-21(18)27-23(29)17-28-25(26(30)33-2)24(19-12-5-4-6-13-19)20-14-8-10-16-22(20)34(28,31)32/h4-16H,3,17H2,1-2H3,(H,27,29) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGDHRSWFUYOGCB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)CN2C(=C(C3=CC=CC=C3S2(=O)=O)C4=CC=CC=C4)C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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